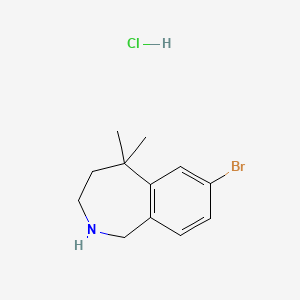
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound with a complex structure that includes a bromine atom, a dimethyl group, and a tetrahydrobenzazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum output.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxole: Shares a similar bromine and dimethyl substitution pattern.
5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine: Lacks the bromine atom but has a similar core structure.
Uniqueness
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is unique due to the presence of both the bromine atom and the dimethyl groups, which confer specific chemical and biological properties that are not observed in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H17BrClN |
|---|---|
Peso molecular |
290.63 g/mol |
Nombre IUPAC |
7-bromo-5,5-dimethyl-1,2,3,4-tetrahydro-2-benzazepine;hydrochloride |
InChI |
InChI=1S/C12H16BrN.ClH/c1-12(2)5-6-14-8-9-3-4-10(13)7-11(9)12;/h3-4,7,14H,5-6,8H2,1-2H3;1H |
Clave InChI |
HGBZJKGOOFFYPT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNCC2=C1C=C(C=C2)Br)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




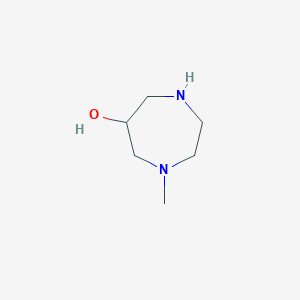

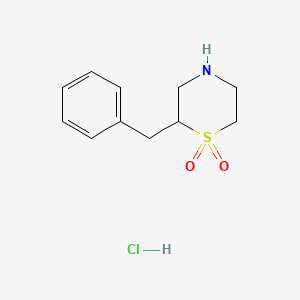
![(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13479650.png)
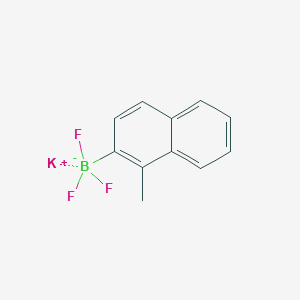
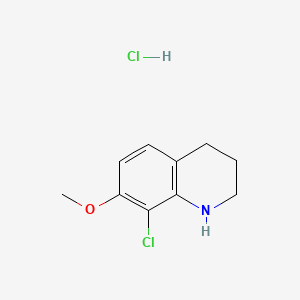
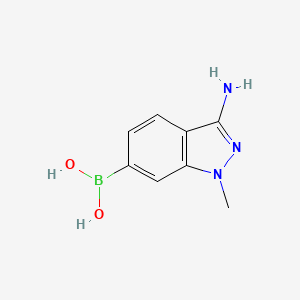

![Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)

![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)
![1-ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13479708.png)
